molecular formula C13H9ClN2 B8737780 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- CAS No. 863222-23-5

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL-

Cat. No.: B8737780
CAS No.: 863222-23-5
M. Wt: 228.67 g/mol
InChI Key: YKTKLYZAFCNQSY-UHFFFAOYSA-N
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Description

1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities The compound features a benzimidazole core with a chlorine atom at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination. One common method includes:

Industrial Production Methods: Industrial production methods for 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Pharmacological Applications

1H-benzimidazole derivatives are primarily recognized for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole scaffold have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)
38A5494.47
38MDA-MB-2314.68
38PC35.50

The presence of substituents at the C-2 and C-5 positions significantly influences the bioactivity of these compounds, enhancing their efficacy against cancer cells .

Antiviral Properties

Benzimidazole derivatives have also demonstrated effectiveness against viral infections. For example:

  • A series of benzimidazole compounds exhibited potent inhibitory effects against hepatitis C virus (HCV), with EC50 values as low as 0.007 nM for certain derivatives .
  • Other studies reported that specific benzimidazole analogues effectively inhibited enteroviruses and herpes simplex virus (HSV), showcasing their potential as antiviral agents .

Anti-inflammatory and Analgesic Effects

Research has indicated that some benzimidazole derivatives possess significant anti-inflammatory properties. For instance:

  • Compounds with specific substitutions showed a notable reduction in edema compared to standard anti-inflammatory drugs .
  • Certain derivatives displayed analgesic activities comparable to established analgesics like aspirin .

Material Science Applications

The unique properties of 1H-benzimidazole, 2-chloro-5-phenyl extend beyond pharmacology into material sciences. The compound's ability to form stable complexes with metals makes it useful in developing advanced materials for electronics and catalysis.

Synthesis of Coordination Complexes

Benzimidazole derivatives can coordinate with transition metals, leading to the formation of complexes that exhibit enhanced catalytic properties. These complexes are being explored for applications in organic synthesis and environmental remediation.

Agricultural Chemistry

In agricultural research, benzimidazole derivatives have been studied for their potential as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Fungicidal Activity

Research has shown that certain benzimidazole compounds exhibit antifungal activity against various plant pathogens. This property is particularly beneficial in developing new agrochemicals that are both effective and environmentally friendly .

Case Studies

  • Anticancer Study : A recent study synthesized a series of new 2-phenylbenzimidazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions at the C-5 position significantly enhanced the antiproliferative effects .
  • Antiviral Research : In another investigation focusing on HCV inhibitors, researchers identified several benzimidazole derivatives with exceptionally low EC50 values, indicating their potential as therapeutic agents for viral infections .
  • Agricultural Application : A study on the synthesis of novel benzimidazole derivatives for antifungal activity demonstrated their effectiveness against common agricultural pathogens, paving the way for new crop protection products .

Mechanism of Action

The mechanism of action of 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1H-BENZIMIDAZOLE,2-CHLORO-5-PHENYL- is unique due to the presence of both the chlorine atom and phenyl group, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

863222-23-5

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

2-chloro-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9ClN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

YKTKLYZAFCNQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Cl

Origin of Product

United States

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